L-Norvaline benzyl ester P-toluenesulfonate
Description
L-Norvaline benzyl ester p-toluenesulfonate (CAS 63219-53-4) is an amino acid derivative with the molecular formula C19H25NO5S and a molecular weight of 379.48 g/mol . Structurally, it consists of L-norvaline (a non-proteinogenic amino acid with a straight-chain pentyl side chain) esterified with benzyl alcohol and stabilized by p-toluenesulfonic acid. This compound is synthesized via azeotropic dehydration in aromatic solvents (e.g., toluene, xylene) under controlled conditions . Its primary applications include serving as an intermediate in peptide synthesis and pharmaceutical development, particularly for enantiomerically pure compounds .
Properties
IUPAC Name |
benzyl 2-aminopentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDJJVOIOXJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azeotropic Esterification with p-Toluenesulfonic Acid
The most widely documented method for synthesizing amino acid benzyl ester tosylates involves azeotropic dehydration. For L-valine benzyl ester p-toluenesulfonate, L-valine reacts with benzyl alcohol in toluene under reflux, with p-toluenesulfonic acid serving as both catalyst and counterion source . By analogy, L-norvaline benzyl ester p-toluenesulfonate can be synthesized through the following optimized protocol:
-
Reaction Setup : Combine L-norvaline (1.0 equiv), benzyl alcohol (1.2 equiv), and p-toluenesulfonic acid monohydrate (1.1 equiv) in toluene (250–3,000 mL per 100 g of L-norvaline) .
-
Azeotropic Dehydration : Heat the mixture to 100–150°C under reflux with continuous water removal via Dean-Stark trap. This drives esterification to completion within 4–6 hours .
-
Crystallization : Cool the reaction mixture to 60–90°C, inoculate with seed crystals of the target compound, and gradually cool at 3–15°C/h to 0–10°C. This controlled cooling prevents crystal agglomeration and ensures high purity .
-
Isolation : Filter the crystallized product, wash with cold toluene-diethyl ether (1:1 v/v), and dry under vacuum to yield this compound as a white crystalline solid.
Key Considerations :
-
Solvent Choice : Toluene is optimal for azeotropic dehydration, but monochlorobenzene or xylene may substitute if toluene availability is limited .
-
Seed Crystals : Seeding at 60–90°C promotes uniform crystallization, reducing adherence to reactor walls .
-
Yield Optimization : Typical yields for analogous valine derivatives exceed 80%, suggesting similar efficiency for norvaline .
Pyridinium Reagent-Mediated Benzylation
An alternative method employs 2-benzyloxypyridine and methyl triflate to activate benzyl alcohol for esterification, bypassing traditional acid catalysis . This approach is advantageous for acid-sensitive substrates:
-
Reagent Preparation : Synthesize 2-benzyloxypyridine by reacting benzyl alcohol with 2-chloropyridine in toluene under basic conditions (97% yield) .
-
Esterification : Combine L-norvaline, 2-benzyloxypyridine (2.0 equiv), and magnesium oxide (1.5 equiv) in toluene. Add methyl triflate (1.2 equiv) at 0°C, then warm to room temperature and heat at 90°C for 24 hours .
-
Salt Formation : After esterification, treat the crude benzyl ester with p-toluenesulfonic acid in toluene to precipitate the tosylate salt.
Advantages :
-
Neutral Conditions : Avoids prolonged exposure to strong acids, preserving stereochemical integrity.
-
Broad Compatibility : Effective for carboxylic acids, as demonstrated by the 98% yield in Mosher’s acid benzylation .
Comparative Analysis of Methodologies
Structural Insights :
L-Norvaline’s linear side chain (vs. valine’s branched isopropyl group) may marginally increase solubility in toluene, potentially accelerating esterification. However, crystallization dynamics remain comparable due to the shared p-toluenesulfonate counterion .
Crystallization and Purification Strategies
Crystallization is critical for isolating high-purity this compound. Key steps include:
-
Solvent Mixture : Dilute the reaction mixture with toluene-diethyl ether (1:1 v/v) to reduce solubility and induce crystallization .
-
Seeding Protocol : Introduce seed crystals at 60–90°C to nucleate homogeneous crystal growth, minimizing impurities .
-
Washing : Use cold ether to remove residual benzyl alcohol and unreacted p-toluenesulfonic acid.
Purity Verification :
Chemical Reactions Analysis
Peptide Coupling Reactions
The compound serves as a protected amino acid derivative, facilitating peptide bond formation. The benzyl ester protects the carboxyl group, while the free α-amino group participates in coupling:
-
Mechanism : Carbodiimide-mediated activation (e.g., EDC/HOBt) forms an active ester intermediate, enabling nucleophilic attack by another amino acid’s amine group .
-
Example : Reaction with Boc-protected l-phenylalanine under carbodiimide conditions yields dipeptides in 85–96% efficiency .
Table 1: Peptide Coupling Efficiency with Varied Reagents
| Reagent System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| EDC/HOBt | THF | 92 | |
| DCC/DMAP | DCM | 88 |
Enzymatic Hydrolysis
The benzyl ester undergoes enzymatic cleavage, critical for prodrug activation:
-
Catalysis : Proteases like rhodesain hydrolyze the ester to release the free carboxylic acid (e.g., conversion to L-norvaline) .
-
Conditions : pH 7.4 buffer, 37°C, with full conversion observed within 24 hours .
Table 2: Hydrolysis Kinetics
| Enzyme | Substrate Concentration (mM) | Hydrolysis Rate (µM/min) |
|---|---|---|
| Rhodesain | 1.0 | 0.45 ± 0.02 |
| Porcine Lipase | 1.0 | No activity |
Acidic Hydrolysis
-
Outcome : Benzyl ester cleavage to yield L-norvaline p-toluenesulfonate (95% yield).
Basic Hydrolysis
-
Outcome : Saponification to L-norvaline sodium salt (88% yield).
Nucleophilic Substitution at Tosylate Group
The p-toluenesulfonate group acts as a leaving site:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .
-
Example : Methylation via Mitsunobu reaction (PPh₃/DEAD/MeOH) achieves 85–96% conversion .
Racemization Studies
Racemization during synthesis depends on side-chain electronic effects:
-
Extent : L-Norvaline (i-butyl side chain, σ* = -0.125) shows minimal racemization (<5% ee loss) in refluxing toluene .
-
Comparison : Phenylglycine (σ* = 0.60) undergoes full racemization under identical conditions .
Table 3: Racemization vs. Side-Chain σ *
| Amino Acid | σ* Value | Racemization (% ee loss) |
|---|---|---|
| L-Norvaline | -0.125 | <5 |
| L-Phenylalanine | 0.225 | 15 |
| L-Valine | -0.20 | 0 |
Hydrogenolysis
-
Outcome : Benzyl ester removal to L-norvaline (quantitative yield).
Acidolysis
Scientific Research Applications
Synthesis and Characterization
L-Norvaline benzyl ester P-toluenesulfonate is synthesized through the reaction of L-norvaline with benzyl alcohol in the presence of p-toluenesulfonic acid. The process typically involves azeotropic dehydration conditions using solvents like toluene, which facilitates the crystallization of the product. The following table summarizes the synthesis parameters:
| Parameter | Details |
|---|---|
| Starting Materials | L-norvaline, benzyl alcohol, p-toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Temperature | 100°C to 150°C |
| Crystallization Method | Cooling and filtration |
The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 379.47 g/mol. Its melting point ranges from 160°C to 162°C, indicating stability under moderate temperatures .
Inhibition of Arginase
One of the notable biological activities of this compound is its specific inhibition of arginase, an enzyme involved in the urea cycle. This inhibition can lead to increased levels of arginine, a precursor for nitric oxide synthesis, which has implications for cardiovascular health and other physiological processes .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive agents. Its ability to modulate arginine levels can be beneficial in developing treatments for hypertension and related cardiovascular diseases .
Case Study 1: Antihypertensive Development
A study focused on the synthesis of L-norvaline derivatives explored their potential as antihypertensive agents. The research highlighted how modifications to the structure of L-norvaline could enhance its pharmacological properties while maintaining safety profiles suitable for clinical use .
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed various amino acid derivatives for their antimicrobial efficacy. While this compound was not directly tested, the promising results from similar compounds suggest a potential pathway for further research into its antimicrobial applications .
Mechanism of Action
The mechanism of action of L-Norvaline benzyl ester P-toluenesulfonate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and the synthesis of proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Larger side chains (e.g., L-leucine) increase molecular weight, impacting crystallization behavior .
Enantiomeric Resolution
- Preferential Crystallization: Effective for L-valine derivatives (94% enantiomeric excess with sonication) but challenging for norvaline due to its linear side chain, which may reduce crystalline lattice stability .
- Chiral Purity: D-enantiomers of norvaline and valine benzyl esters are commercially available but costlier (e.g., D-norvaline derivative: 18,000 JPY/g vs. L-norvaline: 16,000 JPY/g) .
Market and Regional Availability
- Pricing: this compound is priced higher (16,000 JPY/g) than glycine (8,000 JPY/g) and valine derivatives (3,000 JPY/g), reflecting its niche demand .
Biological Activity
L-Norvaline benzyl ester P-toluenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound is a derivative of L-norvaline, an amino acid that plays a role in various biochemical processes. The addition of the benzyl ester and p-toluenesulfonate moieties enhances its solubility and bioavailability, which are critical for biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Some derivatives of amino acid esters exhibit significant antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential for this compound in treating infections .
- Antiviral Activity : Certain cyclic peptides related to amino acid derivatives have shown promise in inhibiting viral replication, particularly against HIV. While specific data on this compound is limited, the structural similarities may imply potential antiviral properties .
- Cytotoxicity : Studies on related compounds suggest that modifications to the amino acid structure can influence cytotoxic effects against cancer cells. The presence of the p-toluenesulfonate group may enhance these properties by improving cellular uptake .
Antimicrobial Efficacy
A study examining several amino acid esters found that compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.1 µg/mL. These findings suggest that structural variations in amino acid esters can significantly impact their antimicrobial potency .
Antiviral Potential
Research into marine cyclic peptides has revealed that certain structural features enhance antiviral activity. For instance, modifications that increase hydrophobicity were associated with improved efficacy against HIV-1. Although direct studies on this compound are lacking, its structural characteristics may provide insights into its potential antiviral mechanisms .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (e.e.%) | Key Conditions | Reference |
|---|---|---|---|---|
| One-step enantioselective | 82–95 | >95% | p-TsOH, reflux, 24 hrs | |
| Patent-based esterification | 40–60 | 90–95% | Benzyl chloride, DCM, RT |
Basic: How is this compound characterized and structurally confirmed?
Methodological Answer:
Critical analytical techniques include:
- Melting Point Analysis : Confirm purity via sharp melting points (e.g., 153–160°C for analogous leucine derivatives) .
- Chiral HPLC : Use columns like Phenomenex Lux Amylose-2 with hexane/iPrOH gradients to determine enantiomeric excess (e.g., tR = 8.9–11.3 min for methionine analogs) .
- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.0–7.7 ppm for benzyl and p-toluenesulfonate groups) and α-proton resonance (δ 3.8–4.2 ppm) .
Q. Table 2: Representative Analytical Data
| Technique | Key Peaks/Conditions | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.25 (s, 3H, TsO<sup>-</sup> CH3), 5.05 (d, J=12.3 Hz, benzyl CH2) | |
| HPLC | Hexane/iPrOH (80:20), 1 mL/min, tR = 11.3 min |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear gloves, lab coat, and eye protection. Avoid inhalation of dust .
- Spill Management : Collect spilled material into sealed containers; avoid water jets to prevent dispersion .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced: How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
High enantiomeric excess (>95%) is achieved via:
Q. Table 3: HPLC Conditions for Enantiomer Separation
| Column | Mobile Phase | Flow Rate | tR (L) | tR (D) | Reference |
|---|---|---|---|---|---|
| Phenomenex Lux Amylose-2 | Hexane/iPrOH (9:1) | 2 mL/min | 9.6 min | 11.2 min |
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. Table 4: Stability Data
| Condition | Half-Life | Degradation Pathway | Reference |
|---|---|---|---|
| pH 7.4, 25°C | 48 hrs | Ester hydrolysis | |
| pH 2.0, 4°C | >14 days | No significant degradation |
Advanced: How does this compound function in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Amino Protection : The benzyl ester acts as a temporary protecting group for the carboxyl terminus, removable via hydrogenolysis .
- Coupling Efficiency : Use DIC/HOBt as coupling reagents to minimize racemization. Monitor by ninhydrin test .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
